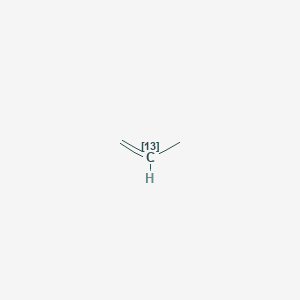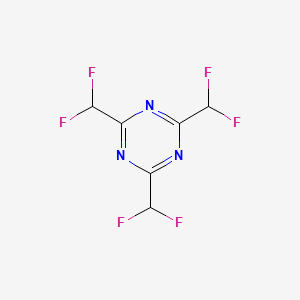![molecular formula C24H22O3 B1601915 (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol CAS No. 73968-62-4](/img/no-structure.png)
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol, also known as TFM-DHF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of interest due to its unique structure and potential mechanisms of action.
Mecanismo De Acción
The mechanism of action of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol can protect neurons from oxidative stress and inflammation, and can promote neuronal survival and growth. In vivo studies have shown that (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol in lab experiments is its high purity and yield, which allows for consistent and reliable results. However, one limitation is that the mechanism of action of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol. One direction is to further investigate its potential therapeutic applications for neurodegenerative diseases. Another direction is to better understand its mechanism of action, which may lead to the development of more effective treatments. Additionally, further studies are needed to determine the safety and toxicity of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol in humans.
Métodos De Síntesis
The synthesis of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol involves several steps, including the reaction of triphenylmethanol with paraformaldehyde to form triphenylmethoxyacetaldehyde. This intermediate is then reacted with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol. The synthesis of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
73968-62-4 |
|---|---|
Nombre del producto |
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol |
Fórmula molecular |
C24H22O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(2S)-2-(trityloxymethyl)-2,3-dihydrofuran-5-ol |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,22,25H,16,18H2/t22-/m0/s1 |
Clave InChI |
UZGQDUOYSWKFCN-QFIPXVFZSA-N |
SMILES isomérico |
C1C=C(O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES |
C1C=C(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
C1C=C(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




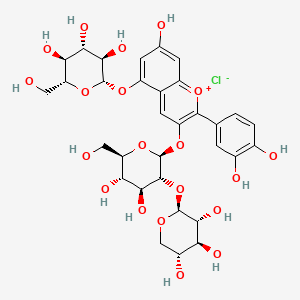
![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
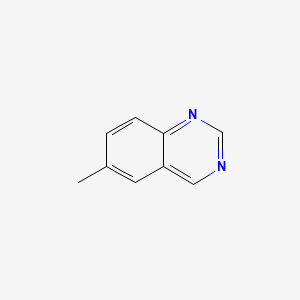
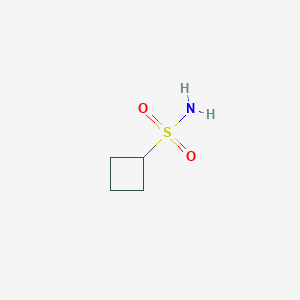
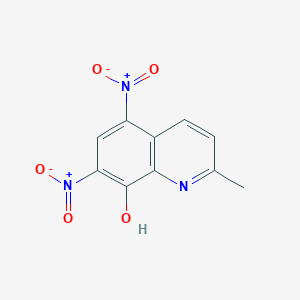
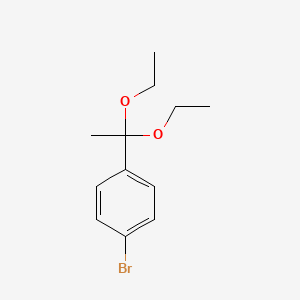
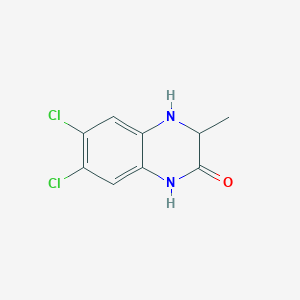

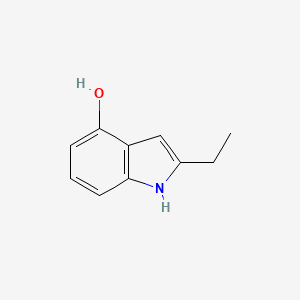
![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)

